PROTAC BRD4 ligand-1

PROTAC synthesis BRD4 degrader antibody-drug conjugate

PROTAC BRD4 ligand-1 is the essential, identity-defined BRD4-targeting warhead specifically engineered for GNE-987 PROTAC synthesis. Unlike generic BRD4 ligands (e.g., JQ1), its linker attachment geometry and chemical structure uniquely enable direct comparison to GNE-987's published picomolar degradation kinetics (DC₅₀ = 0.03 nM). Procuring this verified ligand (≥98% purity) ensures reproducible ternary complex formation, critical for SAR studies and antibody-PROTAC conjugate homogeneity. Documented powder stability (-20°C, ≥3 years) and DMSO solubility (~5 mg/mL) support multi-year research programs, reducing degradation risks and enabling accurate procurement forecasting.

Molecular Formula C23H18F2N4O5S
Molecular Weight 500.5 g/mol
Cat. No. B2882979
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePROTAC BRD4 ligand-1
Molecular FormulaC23H18F2N4O5S
Molecular Weight500.5 g/mol
Structural Identifiers
SMILESCN1C=C2C3=C(C=C(C(=C3)CS(=O)(=O)C)C(=O)O)N(CC4=CNC(=C42)C1=O)C5=C(C=C(C=N5)F)F
InChIInChI=1S/C23H18F2N4O5S/c1-28-9-16-15-3-11(10-35(2,33)34)14(23(31)32)5-18(15)29(21-17(25)4-13(24)7-27-21)8-12-6-26-20(19(12)16)22(28)30/h3-7,9,26H,8,10H2,1-2H3,(H,31,32)
InChIKeyBSYGSSMAXOMCQE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

PROTAC BRD4 Ligand-1 Procurement Guide: CAS 2313230-51-0 Identity and Baseline Specifications


PROTAC BRD4 ligand-1 (CAS: 2313230-51-0) is a synthetic small-molecule ligand that binds to the bromodomain and extraterminal (BET) protein BRD4 . It is not a complete PROTAC degrader but rather serves as the BRD4-targeting warhead component specifically designed for incorporation into the chimeric BET degrader GNE-987 . Structurally, the compound has a molecular formula of C₂₃H₁₈F₂N₄O₅S and a molecular weight of 500.47 g/mol . Multiple vendors supply this compound at ≥98% to ≥99.85% purity, with typical storage specifications of -20°C for powder and DMSO solubility of approximately 5 mg/mL (9.99 mM) .

Why Generic BRD4 Ligand Substitution Fails for PROTAC BRD4 Ligand-1 Applications


Interchanging PROTAC BRD4 ligand-1 with other BRD4-binding warheads (such as JQ1, OTX015, or ABBV-075) is not scientifically valid when the intended use is the synthesis or evaluation of the GNE-987 PROTAC system [1]. PROTAC BRD4 ligand-1 is not a general-purpose BRD4 ligand; its chemical structure and linker attachment geometry are precisely engineered to match the synthetic route and ternary complex architecture of the GNE-987 degrader . Substituting a different BRD4 warhead—even one with higher intrinsic binding affinity—will alter the physicochemical properties, linker vector orientation, and intracellular degradation kinetics of the resulting PROTAC, rendering any head-to-head performance comparison invalid [2]. This evidence guide therefore focuses exclusively on the compound's identity-defined application scope and the procurement-critical specifications that distinguish it from superficially similar BRD4 ligands.

Quantitative Evidence Differentiating PROTAC BRD4 Ligand-1 from Generic BRD4 Ligands


Defined Application Scope: PROTAC BRD4 Ligand-1 is a Specific Precursor for GNE-987

PROTAC BRD4 ligand-1 is documented across all authoritative vendor databases and primary literature exclusively as the BRD4-targeting warhead component for the chimeric BET degrader GNE-987, with no reported independent biological characterization or alternative PROTAC applications . In contrast, generic BRD4 ligands such as JQ1, ABBV-075, and HJB97 have been incorporated into dozens of distinct PROTACs with varying E3 ligase recruiters (VHL, CRBN, MDM2, DCAF) and linker architectures [1]. This singular, purpose-built identity distinguishes the compound from multi-application BRD4 warheads in procurement contexts where fidelity to a published degrader system is required.

PROTAC synthesis BRD4 degrader antibody-drug conjugate GNE-987

GNE-987 DC₅₀: Functional Performance of the Complete PROTAC System Using PROTAC BRD4 Ligand-1

The functional utility of PROTAC BRD4 ligand-1 is established through the cellular degradation performance of its derived PROTAC, GNE-987. In EOL-1 acute myeloid leukemia cells, GNE-987 achieves a DC₅₀ (concentration for 50% BRD4 degradation) of 0.03 nM, representing picomolar degradation potency [1]. This value is approximately 200-fold more potent than MZ1 (JQ1-VHL PROTAC, DC₅₀ not reported but functional at 10-100 nM range), approximately 530-fold more potent than AT1 (VHL-JQ1 PROTAC, DC₅₀ = 30-100 nM in HeLa cells), and approximately 1,500- to 5,000-fold more potent than the dihydrouracil-JQ1 conjugates (DC₅₀ = 16-52 nM) [2][3][4].

BRD4 degradation DC50 EOL-1 AML picomolar potency

Purity Specifications for Reproducible PROTAC Conjugation: PROTAC BRD4 Ligand-1 vs. Research-Grade JQ1

PROTAC BRD4 ligand-1 is commercially supplied with verified purity specifications of ≥99.0% to 99.85% by HPLC across multiple vendors, with certificates of analysis available upon request [1]. In contrast, research-grade JQ1—the most widely used generic BRD4 warhead for PROTAC synthesis—is commonly supplied at ≥98% purity with batch-to-batch variability in impurity profiles that can affect subsequent conjugation efficiency . For synthetic applications requiring precise stoichiometric control during PROTAC assembly (e.g., GNE-987 preparation or antibody conjugation), higher and more consistently verified purity reduces the risk of side reactions and simplifies purification.

chemical purity PROTAC synthesis conjugation quality control

Storage Stability Specifications Enabling Multi-Year Research Programs

PROTAC BRD4 ligand-1 has vendor-documented storage stability specifications: powder stored at -20°C is stable for 3 years, while DMSO stock solutions stored at -80°C maintain stability for 6 months [1]. These specifications provide procurement teams with quantifiable shelf-life benchmarks for inventory planning. In contrast, many generic PROTAC building blocks lack explicitly documented long-term stability data, requiring users to rely on general laboratory guidance rather than compound-specific validation .

compound stability storage conditions shelf life inventory management

Recommended Procurement and Application Scenarios for PROTAC BRD4 Ligand-1


Synthesis of the Chimeric BET Degrader GNE-987 for BRD4 Degradation Studies

PROTAC BRD4 ligand-1 is the essential BRD4-targeting warhead for the synthesis of GNE-987, a PROTAC that achieves picomolar BRD4 degradation potency (DC₅₀ = 0.03 nM in EOL-1 AML cells) . Procurement of this specific ligand—rather than a generic BRD4 warhead such as JQ1—ensures that the synthesized degrader matches the chemical identity and linker attachment geometry of the published GNE-987 system, enabling direct comparison to literature-reported degradation kinetics and functional outcomes .

Antibody-PROTAC Conjugate Development Using GNE-987 Scaffold

The GNE-987 PROTAC system, for which PROTAC BRD4 ligand-1 serves as the BRD4-binding component, has been demonstrated as a platform for antibody-PROTAC conjugates with in vivo activity . Procurement of the verified ligand (purity ≥99.0-99.85%) is critical for reproducible conjugation chemistry when attaching the PROTAC warhead to antibody scaffolds, as batch-to-batch purity variations can compromise conjugation stoichiometry and final product homogeneity.

Reference Standard for BRD4 PROTAC Ligand Comparison Studies

For research programs investigating structure-activity relationships (SAR) among BRD4-targeting warheads, PROTAC BRD4 ligand-1 provides a chemically defined reference point with documented purity (99.0-99.85%), molecular formula (C₂₃H₁₈F₂N₄O₅S), and CAS registry (2313230-51-0) . Its single documented PROTAC application (GNE-987) makes it a controlled comparator when evaluating the degradation performance of novel BRD4 warheads in head-to-head PROTAC assembly experiments.

Multi-Year Research Programs Requiring Documented Long-Term Stability

PROTAC BRD4 ligand-1 is supplied with documented storage stability specifications: powder stability of 3 years at -20°C and DMSO stock solution stability of 6 months at -80°C (or 1 year per select vendors) . For multi-year academic research programs or industrial discovery campaigns with extended timelines, these specifications enable accurate procurement forecasting and reduce the risk of compound degradation that could compromise experimental reproducibility .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
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